2-Phenylcyclopenta[b]chromene 2-Phenylcyclopenta[b]chromene
Brand Name: Vulcanchem
CAS No.: 55847-70-6
VCID: VC15935824
InChI: InChI=1S/C18H12O/c1-2-6-13(7-3-1)15-11-16-10-14-8-4-5-9-17(14)19-18(16)12-15/h1-12H
SMILES:
Molecular Formula: C18H12O
Molecular Weight: 244.3 g/mol

2-Phenylcyclopenta[b]chromene

CAS No.: 55847-70-6

Cat. No.: VC15935824

Molecular Formula: C18H12O

Molecular Weight: 244.3 g/mol

* For research use only. Not for human or veterinary use.

2-Phenylcyclopenta[b]chromene - 55847-70-6

Specification

CAS No. 55847-70-6
Molecular Formula C18H12O
Molecular Weight 244.3 g/mol
IUPAC Name 2-phenylcyclopenta[b]chromene
Standard InChI InChI=1S/C18H12O/c1-2-6-13(7-3-1)15-11-16-10-14-8-4-5-9-17(14)19-18(16)12-15/h1-12H
Standard InChI Key OQBWOAGNWAIRAL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC3=CC4=CC=CC=C4OC3=C2

Introduction

Structural and Chemical Identity

Molecular Architecture

2-Phenylcyclopenta[b]chromene (C₁₈H₁₄O) features a benzopyran core fused to a cyclopentane ring, with a phenyl group at position 2 (Figure 1). The [b] fusion denotes attachment at the pyran ring’s 2- and 3-positions, distinguishing it from [c]-fused isomers. This arrangement creates a planar, conjugated system that influences reactivity and spectral properties .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₈H₁₄O
Molecular weight246.30 g/mol
XLogP34.8 (predicted)
Topological polar surface area9.2 Ų

Synthetic Methodologies

Palladium-Catalyzed Cyclization

A prominent route involves reacting 2-alkynylphenol with 2-alkynylvinyl bromide in the presence of Pd(PPh₃)₄ and Cs₂CO₃. This one-pot method generates the cyclopenta[b]chromene core via sequential Sonogashira coupling and cycloisomerization. For example, Wang et al. (2012) achieved 72–85% yields for derivatives bearing electron-donating aryl groups .

Representative Procedure

  • Combine 2-alkynylphenol (1.0 equiv), 2-alkynylvinyl bromide (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and Cs₂CO₃ (2.0 equiv) in DMF.

  • Heat at 80°C under N₂ for 12–24 h.

  • Purify via flash chromatography (hexanes/EtOAc 10:1) .

Table 2: Optimization of Pd-Catalyzed Synthesis

Substrate R GroupYield (%)Reaction Time (h)
4-MeO-C₆H₄8512
4-Cl-C₆H₄7818
2-Naphthyl7224

Acid-Mediated Annulation

BF₃·Et₂O catalyzes the cyclocondensation of phenols with 1,1-disubstituted propargyl alcohols, forming 2H-chromenes. While less explored for cyclopenta[b] derivatives, this method offers scalability. Memari College researchers (2019) reported analogous chromene syntheses using Pd(0)-catalyzed Suzuki couplings .

Structural Characterization

Spectroscopic Analysis

NMR Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): Key signals include aromatic protons at δ 6.8–7.5 (m, 9H, Ar-H), olefinic protons at δ 5.2–5.6 (d, J = 10 Hz), and cyclopentane CH₂ at δ 2.4–3.1 .

  • ¹³C NMR: Aromatic carbons (δ 115–160), carbonyl (δ 190–200 in oxidized forms), and cyclopentane carbons (δ 25–40) .

High-Resolution Mass Spectrometry (HRMS)

  • Observed [M+H]⁺ for C₁₈H₁₄O: 247.1128 (calculated: 247.1123) .

Challenges and Future Directions

Current limitations include modest yields in catalytic methods and limited enantioselectivity. Advances in asymmetric catalysis, such as chiral guanidine bases, could address these issues . Functionalization at the cyclopentane ring (e.g., hydroxylation) may enhance bioactivity.

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